molecular formula C17H19N3O2S B5536055 N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-thiophenecarboxamide

N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-thiophenecarboxamide

Cat. No. B5536055
M. Wt: 329.4 g/mol
InChI Key: RUPDRMZHKDHYIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of closely related compounds typically involves multi-step reactions, starting from commercially available piperazines. For instance, FAUC346, a compound with a somewhat similar structure, was synthesized and radiolabeled for potential PET imaging applications, demonstrating the complexity and potential of such molecules in scientific research (Kuhnast et al., 2006).

Molecular Structure Analysis

Detailed molecular structure analysis, including spectroscopic studies and crystal structure determination, offers insights into the compound's conformation and potential interactions. A related compound, N,N′-bis((thiophene-2-carboxamido)propyl)piperazine, was characterized through elemental analysis, FT-IR, 1H-NMR, and 13C-NMR spectroscopy, and its crystal structure was determined by X-ray analysis (Balaban et al., 2008).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their functional groups. For example, piperazine derivatives have been explored for their potential as β-secretase inhibitors, indicating the utility of these frameworks in modulating biological activities (Edraki et al., 2015).

Physical Properties Analysis

Understanding the physical properties, including solubility, melting points, and stability, is crucial for assessing a compound's suitability for various applications. While specific data for N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-thiophenecarboxamide is not directly available, similar compounds' synthesis and characterization provide a basis for inferring these properties.

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are essential for developing new compounds with desired biological activities. Studies on similar molecules, like the synthesis and evaluation of piperazine derivatives as allosteric enhancers of the A1 adenosine receptor, showcase the chemical versatility and potential therapeutic relevance of these frameworks (Romagnoli et al., 2008).

Scientific Research Applications

Synthesis and Chemical Properties

  • Dieckmann Cyclization : A study by Aboussafy and Clive (2012) described a Dieckmann cyclization route to synthesize piperazine-2,5-diones. This method involves the cyclization of substructures containing a terminal methylene adjacent to nitrogen, which is a key feature in the synthesis of various piperazine derivatives.

  • Synthesis of Phosphoric Triamides : Research by Shariatinia et al. (2012) focused on synthesizing new phosphoric triamides containing the P(O)[N]3 skeleton. They characterized these compounds using NMR, IR, Mass spectroscopy, and elemental analysis, highlighting the structural diversity achievable with piperazine derivatives.

Radiolabeling and Imaging

  • PET Imaging : A study by Kuhnast et al. (2006) involved synthesizing and radiolabeling N-[4-[4-(2-[11C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide for potential use in PET imaging of D3 receptors.

Biological Applications

  • Antiviral and Antimicrobial Activities : Research by Reddy et al. (2013) synthesized new urea and thiourea derivatives of piperazine doped with febuxostat. These compounds exhibited promising antiviral and antimicrobial activities.

  • Lewis Basic Catalysts : A study by Wang et al. (2006) developed l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines. This highlights the potential of piperazine derivatives in catalysis.

  • BACE1 Inhibitors : Edraki et al. (2015) synthesized N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives as β-secretase (BACE1) inhibitors, demonstrating the potential therapeutic applications of such compounds in neurodegenerative diseases (Edraki et al., 2015).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should handle it with care, ensuring they confirm its identity and purity.

properties

IUPAC Name

N-[2-(4-methylpiperazine-1-carbonyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-19-8-10-20(11-9-19)17(22)13-5-2-3-6-14(13)18-16(21)15-7-4-12-23-15/h2-7,12H,8-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPDRMZHKDHYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methylpiperazine-1-carbonyl)phenyl]thiophene-2-carboxamide

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